molecular formula C21H20ClNO4S2 B4959050 (5E)-5-[(5-Chloro-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(5-Chloro-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B4959050
M. Wt: 450.0 g/mol
InChI Key: FBIKLGGGDCERBH-CPNJWEJPSA-N
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Description

(5E)-5-[(5-Chloro-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a thiazolidinone core with various substituents, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-Chloro-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of the Thiazolidinone Core: This can be achieved through the reaction of a suitable aldehyde with a thioamide in the presence of a base.

    Introduction of the Substituents: The chloro and ethoxy groups can be introduced through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through a series of condensation reactions, often under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond in the thiazolidinone ring, leading to the formation of dihydrothiazolidinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazolidinones.

    Substitution: Various substituted thiazolidinones with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(5-Chloro-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Thiazolidinones are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with various biological targets makes it a promising candidate for the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(5-Chloro-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[(5-Chloro-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: Unique due to its specific substituents and thiazolidinone core.

    Other Thiazolidinones: Compounds with similar cores but different substituents, such as (5E)-5-[(5-Bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(5E)-5-[[5-chloro-2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO4S2/c1-14-2-5-17(6-3-14)26-10-8-25-9-11-27-18-7-4-16(22)12-15(18)13-19-20(24)23-21(28)29-19/h2-7,12-13H,8-11H2,1H3,(H,23,24,28)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIKLGGGDCERBH-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCOCCOC2=C(C=C(C=C2)Cl)C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCCOCCOC2=C(C=C(C=C2)Cl)/C=C/3\C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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